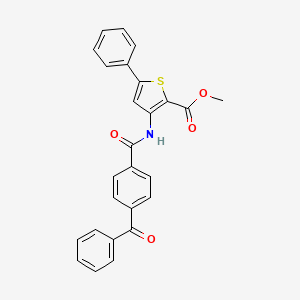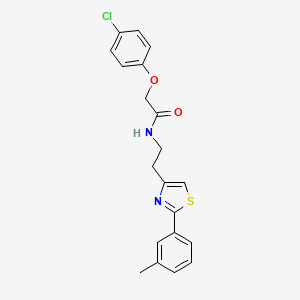
2-(4-chlorophenoxy)-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)acetamide, also known as MTAA or MTAAc, is a synthetic compound that belongs to the class of thiazole-based compounds. It has been studied for its potential applications in scientific research, specifically in the field of biochemistry and pharmacology. In
Applications De Recherche Scientifique
Synthesis and Biological Applications
Synthesis and Antimicrobial Studies : A study detailed the synthesis of derivatives related to the target compound, focusing on their antimicrobial activities. The research involved condensing ethyl (4-chlorophenoxy)acetate with various reagents to yield a series of 4-thiazolidinone and 5-methyl-4-thiazolidinone derivatives, which were then evaluated for their antimicrobial properties (Patel, Mistry, & Desai, 2009).
CRTh2 Receptor Antagonist Development : Another study focused on the hit-to-lead evolution of a novel chemotype of CRTh2 receptor antagonist, highlighting the importance of the chemical scaffold in the development of new therapeutic agents. The structure-activity relationship (SAR) and pharmacokinetic properties of the synthesized compounds were explored to identify promising candidates for further development (Pothier et al., 2012).
Antibacterial and Antifungal Activities : A series of compounds with a similar core structure were synthesized and screened for their antibacterial and antifungal activities. This research underscores the potential of these chemical entities in the development of new antimicrobial agents (Parameshwarappa et al., 2009).
QSAR Studies for Antibacterial Agents : The synthesis of various 4-oxo-thiazolidine and 2-oxo-azetidine derivatives was undertaken, followed by their evaluation against bacteria like S. aureus and E. coli. QSAR studies were conducted to understand the influence of structural and physicochemical parameters on their antibacterial activity (Desai et al., 2008).
Molecular Docking and Cytotoxicity Studies : Research into N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides highlighted their synthesis process, antimicrobial potential, and enzyme inhibition capabilities. Molecular docking studies were conducted to identify the active binding sites, offering insights into the compound's biological interactions (Siddiqui et al., 2014).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-14-3-2-4-15(11-14)20-23-17(13-26-20)9-10-22-19(24)12-25-18-7-5-16(21)6-8-18/h2-8,11,13H,9-10,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALMSGANHVDQIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CCNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2826078.png)
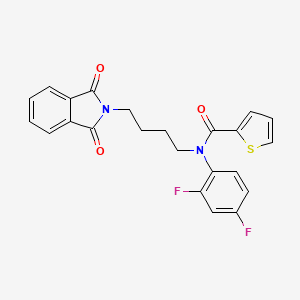
![Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B2826082.png)
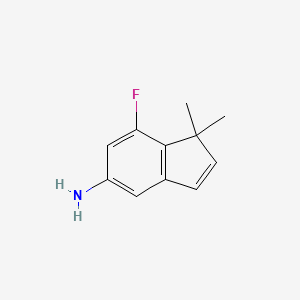
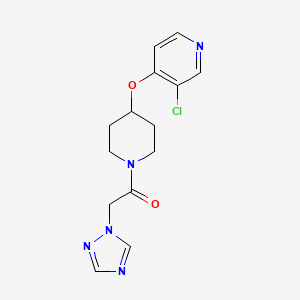
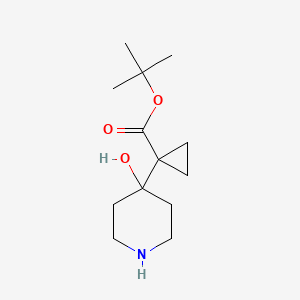
![N-cyclopentyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide](/img/structure/B2826089.png)


![2-[4-(2,5-dichlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2826092.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide](/img/structure/B2826096.png)
![5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B2826099.png)
